6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Overview
Description
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Innovative Synthesis Protocols : A novel protocol for the synthesis of 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and related compounds has been developed, highlighting the creation of aromatic rings from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles (Patil & Mahulikar, 2013).
- Spectral and Structural Analysis : Detailed spectroscopic and structural investigations have been conducted on derivatives of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, utilizing techniques like FT-IR, NMR, and X-ray crystallography (Kumar et al., 2020).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Several studies report on the antimicrobial activities of pyridine-3-carbonitrile derivatives, indicating their potential in drug discovery for treating bacterial and fungal infections (Lagu & Yejella, 2020); (Khidre et al., 2011).
- Antioxidant Activity : The antioxidant properties of pyridine-3-carbonitrile derivatives have also been examined, suggesting their utility in managing oxidative stress-related disorders (Lagu & Yejella, 2020).
Applications in Polymerization and Sensing
- Photopolymerization Processes : Certain derivatives of pyridine-3-carbonitrile have been shown to be effective in monitoring and accelerating photopolymerization processes, which is important in the field of material science and engineering (Ortyl et al., 2019).
- Sensors for Monitoring Photopolymerization : These derivatives also act as sensitive molecular sensors, surpassing the sensitivity of commercially available probes, thereby having significant implications in various industrial applications (Ortyl et al., 2019).
Enzymatic Interaction Studies
- Interaction with Lysozyme : The interactions of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives with lysozyme have been studied, offering insights into potential pharmaceutical applications and drug discovery (Wu et al., 2007).
Drug Discovery and Inhibition Studies
- Src Kinase Inhibitory Activity : Some derivatives have been identified as inhibitors of Src kinase, a protein associated with cellular control and cancer, indicating potential therapeutic applications in oncology (Boschelli et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit gsk3, a kinase involved in numerous cellular processes .
Mode of Action
Based on its structural similarity to other aminopyrimidine gsk3 inhibitors, it may bind to the atp-binding pocket of gsk3, inhibiting its kinase activity .
Biochemical Pathways
The inhibition of GSK3 can affect multiple biochemical pathways. GSK3 is involved in glycogen synthesis, cell signaling, and the regulation of transcription factors. Therefore, its inhibition could potentially impact these pathways .
Pharmacokinetics
The compound’s molecular weight (19865) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of GSK3 could lead to increased glycogen synthesis, altered cell signaling, and changes in the activity of various transcription factors. These changes at the molecular and cellular level could potentially result in various physiological effects .
Properties
IUPAC Name |
6-(2-aminoethylamino)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-4-11-8-2-1-7(5-10)6-12-8/h1-2,6H,3-4,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUAJYOMWZYSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202460-48-8 | |
Record name | 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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